molecular formula C10H8F2O4 B2934993 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 1780036-20-5

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B2934993
CAS No.: 1780036-20-5
M. Wt: 230.167
InChI Key: KHMFHRJIIKOIDZ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a fluorinated organic compound characterized by the presence of a difluoromethyl group attached to the benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the following steps:

  • Coupling Reaction: The difluoromethylated intermediate is then coupled with a benzodioxine derivative under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions may be employed to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can be used to introduce various substituents onto the benzodioxine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Palladium catalysts, trifluoromethylating agents, and various nucleophiles.

Major Products Formed:

  • Oxidation reactions typically yield carboxylic acids.

  • Reduction reactions can produce alcohols or amines.

  • Substitution reactions can result in various substituted benzodioxine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 5-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-4-carboxylic acid

Uniqueness: 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the difluoromethyl group and the carboxylic acid group plays a crucial role in determining its properties and applications.

Properties

IUPAC Name

7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4,9H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMFHRJIIKOIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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